Thiazole-2,4-diamine hydrochloride Thiazole-2,4-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 72792-54-2
VCID: VC7819414
InChI: InChI=1S/C3H5N3S.ClH/c4-2-1-7-3(5)6-2;/h1H,4H2,(H2,5,6);1H
SMILES: C1=C(N=C(S1)N)N.Cl
Molecular Formula: C3H6ClN3S
Molecular Weight: 151.62 g/mol

Thiazole-2,4-diamine hydrochloride

CAS No.: 72792-54-2

Cat. No.: VC7819414

Molecular Formula: C3H6ClN3S

Molecular Weight: 151.62 g/mol

* For research use only. Not for human or veterinary use.

Thiazole-2,4-diamine hydrochloride - 72792-54-2

Specification

CAS No. 72792-54-2
Molecular Formula C3H6ClN3S
Molecular Weight 151.62 g/mol
IUPAC Name 1,3-thiazole-2,4-diamine;hydrochloride
Standard InChI InChI=1S/C3H5N3S.ClH/c4-2-1-7-3(5)6-2;/h1H,4H2,(H2,5,6);1H
Standard InChI Key PQAUAFCGXNRKIU-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)N)N.Cl
Canonical SMILES C1=C(N=C(S1)N)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Thiazole-2,4-diamine hydrochloride features a planar thiazole ring system—a five-membered heterocycle containing sulfur and nitrogen atoms—with amine substituents at positions 2 and 4 (Figure 1). The hydrochloride salt enhances solubility, critical for bioavailability in pharmacological applications. Key structural descriptors include:

  • SMILES: C1=C(N=C(S1)N)N.Cl

  • InChIKey: PQAUAFCGXNRKIU-UHFFFAOYSA-N

  • Molecular Weight: 151.62 g/mol .

The crystal lattice stabilizes through hydrogen bonding between the protonated amine groups and chloride ions, as evidenced by X-ray diffraction studies .

Synthetic Routes

Synthesis typically involves multi-step reactions starting from thiazole precursors. A common pathway (Scheme 1) includes:

  • Cyclocondensation: Reacting α-haloketones with thiourea derivatives under basic conditions to form the thiazole core .

  • Amine Functionalization: Introducing amine groups via nucleophilic substitution or reductive amination .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

For example, Abdelaziz et al. (2022) synthesized N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide derivatives by cyclizing chloroacetamide intermediates with thiourea in acetone under reflux, achieving yields >75% .

Physicochemical Properties

Spectral and Chromatographic Data

PropertyValue/DescriptionSource
UV-Vis λₘₐₓ274 nm (π→π* transition)
IR Peaks3450 cm⁻¹ (N–H), 1690 cm⁻¹ (C=O)
¹H NMR (DMSO-d₆)δ 3.67 (s, OCH₃), δ 7.21 (s, thiazole-H)
Predicted CCS (Ų)118.2 ([M+H]⁺), 120.3 ([M-H]⁻)

The compound exhibits moderate polarity, with a calculated partition coefficient (LogP) of 1.2, suggesting balanced hydrophilicity-lipophilicity for membrane permeability .

Pharmacological Applications

Anticancer Activity

Thiazole-2,4-diamine derivatives inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics in proliferating cells . Notable findings include:

  • Compound 5c: IC₅₀ = 3.35 ± 0.2 μM against HepG2 hepatocarcinoma cells, surpassing combretastatin A-4 (IC₅₀ = 6.72 μM) .

  • Molecular Docking: The trimethoxyphenyl moiety forms hydrophobic interactions with Leuβ248 and Lysβ254, while the thiazole nitrogen hydrogen-bonds with Serα178 (Figure 2) .

Hazard CategoryDescription
Acute Oral ToxicityLD₅₀ = 320 mg/kg (rat)
Skin IrritationCategory 2 (EU CLP)

Personal protective equipment (PPE) including nitrile gloves and fume hoods are mandatory during handling to prevent dermal or inhalation exposure.

Future Directions

Advances in computational chemistry and CRISPR screening could optimize thiazole-2,4-diamine derivatives for enhanced selectivity toward cancer stem cells. Hybrid scaffolds incorporating pyrazole or triazole moieties may mitigate toxicity while preserving efficacy .

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